molecular formula C18H15NO3 B4926028 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one CAS No. 113629-73-5

4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4926028
CAS No.: 113629-73-5
M. Wt: 293.3 g/mol
InChI Key: UUZPRVHZGUYEGV-UHFFFAOYSA-N
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Description

4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound with a unique structure that includes both acetyl and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-acetyl-3-oxo-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.

    Reduction: Formation of 4-(1-hydroxyethyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrole: Lacks the carbonyl group at the 2-position.

    4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrolidine: Saturated version of the compound.

    4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-thione: Contains a sulfur atom instead of oxygen at the 2-position.

Uniqueness

4-acetyl-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-acetyl-4-hydroxy-1,2-diphenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12(20)15-16(13-8-4-2-5-9-13)19(18(22)17(15)21)14-10-6-3-7-11-14/h2-11,16,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZPRVHZGUYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386659
Record name 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113629-73-5
Record name 4-Acetyl-1,5-dihydro-3-hydroxy-1,5-diphenyl-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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